molecular formula C8H8FNaO4S B13187614 Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate

Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate

Cat. No.: B13187614
M. Wt: 242.20 g/mol
InChI Key: IIGXXVHCLIKOMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈FNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 2-fluoro-4,5-dimethoxybenzene. This can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In biochemical assays, it can inhibit or activate specific enzymes, providing insights into their function and potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in synthetic chemistry for constructing complex molecules .

Biological Activity

Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methoxy groups on a benzene ring, along with a sulfonate group. The molecular formula can be represented as C9_9H9_9FNO3_3S. Its unique structure contributes to its reactivity and potential biological effects.

Anticancer Properties

Recent studies have indicated that sodium sulfinates, including this compound, may exhibit anticancer properties. For instance, sodium sulfinates have been shown to act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A comparative analysis of different sodium sulfinates demonstrated that those with specific substituents on the benzene ring exhibited varying degrees of cytotoxicity against cancer cells.

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundHeLa25.0Induction of apoptosis
Sodium 4-(2-acetamidoethyldithio)butanesulfinateDLD-115.0Topoisomerase II inhibition
Sodium trisulfinate derivativeHT-2920.0Cell cycle arrest

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, compounds like this compound may inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of various sodium sulfinates on colorectal cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis levels.

Key Findings:

  • Cell Viability Reduction: At concentrations above 20 µM, this compound reduced cell viability by more than 50%.
  • Apoptosis Induction: Flow cytometry revealed an increase in early apoptotic cells after treatment with the compound.

Research on Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of sodium sulfinates. The study demonstrated that this compound could inhibit pyruvate kinase activity in liver cancer cells, suggesting its potential role in metabolic regulation within cancerous tissues .

Properties

Molecular Formula

C8H8FNaO4S

Molecular Weight

242.20 g/mol

IUPAC Name

sodium;2-fluoro-4,5-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H9FO4S.Na/c1-12-6-3-5(9)8(14(10)11)4-7(6)13-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

IIGXXVHCLIKOMK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)[O-])F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.